molecular formula C6H3FN2O4 B14850040 6-Fluoro-4-nitropyridine-2-carboxylic acid

6-Fluoro-4-nitropyridine-2-carboxylic acid

Katalognummer: B14850040
Molekulargewicht: 186.10 g/mol
InChI-Schlüssel: YPSBOTOZSBCJGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-4-nitropyridine-2-carboxylic acid is a fluorinated pyridine derivative Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) to form fluoropyridines . The nitration of fluoropyridines can be achieved using nitric acid (HNO3) or nitrogen dioxide (NO2) in the presence of sulfuric acid (H2SO4) as a catalyst . Carboxylation can be performed using carbon dioxide (CO2) under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of 6-Fluoro-4-nitropyridine-2-carboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

6-Fluoro-4-nitropyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or nitro positions using reagents like sodium methoxide (NaOCH3) or ammonia (NH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: NaOCH3 in methanol, NH3 in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridines with different functional groups.

Wissenschaftliche Forschungsanwendungen

6-Fluoro-4-nitropyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. It is also used in the development of new catalysts and ligands.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, due to its ability to enhance the efficacy and selectivity of active ingredients.

Wirkmechanismus

The mechanism of action of 6-Fluoro-4-nitropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the inhibition or activation of enzymes, receptors, or other proteins involved in various biochemical pathways. The nitro group can also participate in redox reactions, further modulating the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Fluoro-4-nitropyridine
  • 4-Fluoro-3-nitropyridine
  • 6-Fluoro-2-nitropyridine

Comparison

6-Fluoro-4-nitropyridine-2-carboxylic acid is unique due to the presence of both the fluorine and nitro groups, which impart distinct electronic and steric properties. Compared to other fluorinated nitropyridines, this compound’s carboxylic acid group enhances its solubility and reactivity, making it a versatile intermediate in various chemical syntheses. The combination of these functional groups can also result in unique biological activities, making it a valuable compound in medicinal chemistry and agrochemical research.

Eigenschaften

Molekularformel

C6H3FN2O4

Molekulargewicht

186.10 g/mol

IUPAC-Name

6-fluoro-4-nitropyridine-2-carboxylic acid

InChI

InChI=1S/C6H3FN2O4/c7-5-2-3(9(12)13)1-4(8-5)6(10)11/h1-2H,(H,10,11)

InChI-Schlüssel

YPSBOTOZSBCJGT-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(N=C1C(=O)O)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.